molecular formula C13H13NO3 B11876265 5-(1,3-Dioxan-2-yl)quinolin-2-ol

5-(1,3-Dioxan-2-yl)quinolin-2-ol

Cat. No.: B11876265
M. Wt: 231.25 g/mol
InChI Key: PBDJPCRAQRIUGA-UHFFFAOYSA-N
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Description

5-(1,3-Dioxan-2-yl)quinolin-2-ol is a quinoline derivative featuring a 1,3-dioxane ring substituent at the 5-position and a hydroxyl group at the 2-position of the quinoline core. The 1,3-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms, which can influence solubility, stability, and molecular interactions. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(1,3-dioxan-2-yl)-1H-quinolin-2-one

InChI

InChI=1S/C13H13NO3/c15-12-6-5-9-10(3-1-4-11(9)14-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2,(H,14,15)

InChI Key

PBDJPCRAQRIUGA-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C3C=CC(=O)NC3=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemistry: 5-(1,3-Dioxan-2-yl)quinolin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The dioxane ring in this compound may enhance its binding affinity and selectivity towards specific biological targets .

Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them promising candidates for drug development .

Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. The versatility of this compound makes it valuable in various chemical manufacturing processes .

Comparison with Similar Compounds

3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones

  • Structure: Quinoline core with an oxadiazole ring at the 3-position and a ketone at the 2-position.
  • Key Differences : The oxadiazole ring introduces electronegative nitrogen and oxygen atoms, increasing polarity compared to the dioxane-substituted compound. This may reduce lipophilicity (logP) and alter pharmacokinetic profiles.
  • Activity : These compounds exhibit anticonvulsant properties, with substituents on the oxadiazole ring modulating efficacy .
  • Synthesis : Requires cyclization of hydrazide intermediates, differing from typical dioxane-substituted compound syntheses .

5-(1,3-Dioxolan-2-yl)isoquinoline

  • Structure: Isoquinoline core with a 5-membered 1,3-dioxolane ring at the 5-position.
  • Key Differences : The smaller dioxolane ring (5-membered vs. 6-membered dioxane) may alter conformational flexibility and steric effects.

Benzpyrimoxan (5-(1,3-Dioxan-2-yl)-4-[4-(trifluoromethyl)benzyloxy]pyrimidine)

  • Structure : Pyrimidine core with a dioxane ring and a trifluoromethylbenzyloxy group.
  • Activity : Functions as a tyrosin kinase (TRK) inhibitor for cancer treatment.
  • Physicochemical Properties : LogP = 3.42, indicating moderate lipophilicity; water solubility = 5.04 mg/L .
  • Comparison: The dioxane ring in Benzpyrimoxan enhances stability and may contribute to its prolonged biological half-life compared to non-dioxane TRK inhibitors.

Functional Analogues with Hydroxyl Groups

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • Structure: Dihydroquinoline scaffold with a hydroxyl group at the 7-position and a ketone at the 2-position.
  • The hydroxyl group’s position (7 vs. 2) alters hydrogen-bonding patterns .

5-(4-Hydroxyphenyl)-3-(2-quinolinyl)-1H-indol-2-ol

  • Structure: Indole-quinoline hybrid with hydroxyl groups on both the indole and phenyl moieties.
  • Comparison: The additional indole ring introduces a planar, aromatic system, which may enhance DNA intercalation properties compared to simpler quinoline derivatives .

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Key Substituents logP Solubility (mg/L) Pharmacological Activity
5-(1,3-Dioxan-2-yl)quinolin-2-ol Quinoline 1,3-Dioxane, 2-OH ~3.0* ~10–20* Not reported (inferred)
Benzpyrimoxan Pyrimidine 1,3-Dioxane, trifluoromethyl 3.42 5.04 TRK inhibitor (anticancer)
3-(5-Substituted-oxadiazol-2-yl)quinolin-2-ones Quinoline Oxadiazole, 2-ketone ~2.5 ~50–100 Anticonvulsant
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Dihydroquinoline 7-OH, 2-ketone ~2.8 ~30 Not reported
5-(1,3-Dioxolan-2-yl)isoquinoline Isoquinoline 1,3-Dioxolane ~2.7 ~15 Not reported

*Estimated based on structural similarity.

Research Implications and Gaps

  • Synthesis: The synthesis of this compound may involve coupling reactions between quinoline precursors and dioxane-containing intermediates, as seen in Benzpyrimoxan’s preparation .
  • Activity Prediction: Given the TRK inhibition of Benzpyrimoxan and anticonvulsant activity of oxadiazole-quinoline hybrids, this compound could be explored for kinase modulation or neurological applications.
  • Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the dioxane ring may enhance target affinity, as observed in pyrimidine derivatives .

Biological Activity

5-(1,3-Dioxan-2-yl)quinolin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 1,3-dioxane ring and a hydroxyl group at the second position of the quinoline. This unique structure enhances its solubility and stability, making it an interesting candidate for medicinal chemistry applications. The presence of the dioxane moiety is believed to improve its interaction with biological targets, potentially increasing its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The compound's activity is likely influenced by its ability to bind to specific cellular targets involved in cancer progression.

Study on Anticancer Efficacy

A study conducted on derivatives of quinoline compounds demonstrated that those with structural similarities to this compound exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231). The compounds were tested at varying concentrations (10 µM to 25 µM), showing a significant decrease in cell viability at higher doses. For instance:

CompoundConcentration (µM)Cell Viability (%)
This compound10<47
This compound25~30

These results indicate a promising potential for further development as an anticancer agent.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Molecular docking analyses suggest that this compound may interact with enzymes such as CDK (Cyclin-dependent kinase), which are crucial in regulating the cell cycle and are often overexpressed in cancers. The binding energy observed in these studies indicates a strong interaction with target proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. The following table summarizes compounds with similar structures and their unique properties:

Compound NameStructure FeaturesUnique Properties
QuinolineBasic structure without substituentsWidely studied for various biological activities
7-(1,3-Dioxan-2-yl)quinolin-2-amineAmine group at position 2Potentially enhanced biological activity due to amine
Quinolin-2-oneCarbonyl group at position 2Known for distinct pharmacological properties
1,3-Dioxane DerivativesContains dioxane but lacks quinoline coreStability and solubility advantages

The unique combination of a quinoline core with a hydroxyl group and a dioxane ring in this compound is believed to confer enhanced biological activities compared to other similar compounds.

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